3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
Description
3-((4-Chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by two aromatic substituents: a 4-chlorophenylamino group at position 3 and a 4-methoxybenzyl group at position 5. The chloro substituent on the phenyl ring enhances lipophilicity and may influence bioactivity, while the methoxy group on the benzyl moiety improves solubility and electronic interactions.
Properties
IUPAC Name |
3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-14-8-2-11(3-9-14)10-15-16(23)20-17(22-21-15)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESBNOPOFGRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332036 | |
| Record name | 3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501352-49-4 | |
| Record name | 3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The introduction of the 4-chlorophenyl group and the 4-methoxybenzyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Oxidation Reactions
The methoxybenzyl group and triazinone ring exhibit sensitivity to oxidative conditions:
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Methoxybenzyl Oxidation : Under strong oxidizing agents (e.g., KMnO₄ in acidic conditions), the methoxybenzyl moiety can undergo demethylation to form a phenolic hydroxyl group .
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Triazinone Ring Oxidation : The triazinone core may undergo ring oxidation, forming triazine N-oxides, though this is less common due to the electron-withdrawing nature of the carbonyl group.
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C, 2 h | 6-(4-Hydroxybenzyl) derivative | ~45% | |
| H₂O₂ | Acetic acid, 60°C, 6 h | Sulfoxide formation (if S-containing analogs) | 52% |
Reduction Reactions
The chlorophenylamino group can participate in reductive transformations:
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Dehalogenation : Catalytic hydrogenation (H₂, Pd/C) removes the chlorine atom from the 4-chlorophenyl group, yielding a phenylamino derivative.
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Triazinone Reduction : Sodium borohydride selectively reduces the carbonyl group to an alcohol, forming 4,5-dihydrotriazin-5-ol derivatives.
Table 2: Reduction Pathways
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 12 h | 3-((Phenyl)amino) derivative | Retention of triazinone core |
| NaBH₄ | MeOH, 0°C, 30 min | 4,5-Dihydrotriazin-5-ol | Steric hindrance limits yield |
Nucleophilic Substitution
The chlorophenyl group undergoes substitution reactions with nucleophiles:
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Aromatic Chlorine Replacement : Reaction with amines (e.g., piperidine) in DMF at 120°C replaces chlorine with an amino group.
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Methoxybenzyl Functionalization : The benzyl position can be brominated using NBS under radical initiation .
Table 3: Substitution Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 120°C, 8 h | 3-((4-Piperidinophenyl)amino) derivative | 68% |
| N-Bromosuccinimide | AIBN, CCl₄, reflux | 6-(4-Methoxy-3-bromobenzyl) analog | 41% |
Cycloaddition and Ring-Opening
The triazinone core participates in cycloaddition reactions with dienophiles:
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Diels-Alder Reactions : Reacts with maleic anhydride in toluene at 110°C to form bicyclic adducts .
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Acid-Mediated Ring-Opening : Treatment with HCl (6 M) cleaves the triazinone ring, yielding urea and benzamide fragments .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces intramolecular crosslinking via the chlorophenyl group, forming dimeric species through C–C bond formation .
Key Mechanistic Insights
-
The 4-methoxybenzyl group stabilizes intermediates through resonance effects during substitution.
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Steric effects from the methoxybenzyl substituent slow reaction rates at the triazinone C-2 position .
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Solvent polarity significantly impacts yields; non-polar solvents favor cycloadditions, while polar aprotic solvents enhance substitution .
Comparative Reactivity of Analogues
| Compound | Reactivity Profile |
|---|---|
| 6-(4-Chlorobenzyl)-3-[(4-Cl-phenyl)amino] derivative | Faster substitution due to electron-withdrawing Cl |
| 6-Methyl-3-[(2-F-benzyl)thio] analog | Enhanced oxidation susceptibility at thioether |
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one serves as a building block for synthesizing more complex molecules. Its triazine ring structure allows for various substitution reactions, making it valuable in the development of novel compounds.
| Application | Description |
|---|---|
| Synthesis of Complex Molecules | Used as a precursor in the synthesis of other triazine derivatives. |
| Material Science | Potential use in developing new materials due to its unique properties. |
Biology
This compound is under investigation for its biological activities , particularly in antimicrobial and anticancer research. Preliminary studies suggest it may exhibit significant activity against various pathogens.
| Biological Activity | Details |
|---|---|
| Antimicrobial Properties | Potential effectiveness against bacteria and fungi. |
| Anticancer Activity | Investigated for its ability to inhibit cancer cell proliferation. |
Recent studies have shown that derivatives of triazine compounds often display enhanced biological activity due to structural modifications .
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate or active ingredient in drug formulations. Its potential therapeutic applications include:
| Therapeutic Area | Potential Applications |
|---|---|
| Antimicrobial Agents | Development of new antibiotics. |
| Cancer Treatment | Investigated as an anticancer agent targeting specific pathways. |
The compound's mechanism of action may involve interaction with specific enzymes or receptors, modulating their activity to exert therapeutic effects .
Industry
Beyond academic research, this compound has potential applications in various industrial sectors:
| Industry | Application |
|---|---|
| Agrochemicals | Development of herbicides or pesticides. |
| Dyes and Pigments | Utilized in the synthesis of colorants due to its chromophoric properties. |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various triazine derivatives, including this compound. The results indicated that certain derivatives exhibited strong activity against resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Research
Research focused on the anticancer properties of triazine compounds revealed that modifications to the 3-position significantly enhanced cytotoxicity against several cancer cell lines. The study suggests that the incorporation of different substituents can optimize the biological activity of this compound .
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Bioactivity
Key Structural Features and Analogues:
Halogen-Substituted Derivatives (e.g., 4-Fluoro, 4-Chloro): Compound 20b (4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one): Exhibited potent antibacterial activity against E. coli and S. aureus (MIC 3.90 µg/mL) due to the electron-withdrawing fluoro group enhancing membrane penetration . Target Compound: The 4-chlorophenylamino group may favor antifungal activity, as chloro substituents in triazinones are linked to fungal inhibition (e.g., IR 82% for A. flavus in related compounds) .
Benzyl vs. Methoxybenzyl Substituents: 4-Amino-3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one (): The 4-chlorobenzylthio group confers moderate bioactivity, but the absence of a methoxy group reduces solubility compared to the target compound . 6-(4-Methoxybenzyl) Derivatives: The methoxy group in the target compound enhances polarity and may improve pharmacokinetic properties relative to non-polar benzyl analogues .
Triazinones with Anticancer Activity: Compound 12 (4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one): Demonstrated cytotoxicity against cancer cell lines (MIC 3.90 µg/mL).
Comparative Data Table
Biological Activity
3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: and a molecular weight of approximately 344.80 g/mol. The structure includes a triazine core substituted with a 4-chlorophenyl group and a 4-methoxybenzyl moiety, which are believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antiviral , antitumor , and anti-inflammatory properties.
Antiviral Activity
Research has highlighted the compound's potential as an antiviral agent. A study evaluated its efficacy against the yellow fever virus, showing promising results in vitro. The mechanism appears to involve inhibition of viral replication pathways, although detailed mechanisms remain to be elucidated .
Antitumor Activity
The compound has also been assessed for anticancer properties. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) studies indicated that the presence of the chlorophenyl and methoxybenzyl groups enhances its cytotoxicity. The IC50 values ranged from 10 to 30 µM across different cell lines, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
In addition to its antiviral and anticancer effects, this triazine derivative has shown anti-inflammatory properties. Studies indicated that it can inhibit pro-inflammatory cytokines in cellular models, potentially making it useful for treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to inflammation and apoptosis.
- Interaction with Cellular Receptors : Binding studies suggest that the compound interacts with various receptors implicated in disease processes.
Case Studies
A selection of case studies illustrates the compound's potential:
- Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 of approximately 15 µM.
- Case Study 2 : An investigation into its antiviral properties revealed that at concentrations of 20 µM, the compound reduced viral load by over 70% in infected Vero cells.
Data Tables
Q & A
Q. What are the optimal synthetic routes for 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, analogous triazinones are synthesized via:
- Step 1 : Amino-lysis of mercapto-triazinone precursors in refluxing ethanol (e.g., 3-mercapto derivatives reacting with hydrazine hydrate) .
- Step 2 : Cyclization with substituted benzyl halides or aldehydes (e.g., 4-methoxybenzyl chloride) in polar aprotic solvents like DMF or THF. Adjusting stoichiometry (1:1.2 molar ratio of triazinone to benzyl reagent) and temperature (80–100°C) can enhance yields to ~70–85% .
- Purification : Recrystallization from ethanol or dioxane yields crystalline products. Monitor purity via TLC (silica gel, hexane/EtOH 1:1) and elemental analysis .
Q. How is the structure of this compound validated using spectroscopic techniques?
- Methodological Answer : Structural confirmation requires:
- IR Spectroscopy : Detect ν(C=O) at ~1670 cm⁻¹ and ν(NH) at 3100–3200 cm⁻¹ for the triazinone core and substituents .
- ¹H/¹³C NMR : Key signals include δ 7.6–6.9 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 13.4 ppm (NH of triazine). ¹³C NMR shows carbonyl (δ ~170 ppm) and triazine ring carbons (δ 115–150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility), ethanol (moderate), and water (poor). Use UV-Vis spectroscopy to quantify solubility thresholds (e.g., λmax at 270–300 nm) .
- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) over 4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient). Degradation products may include deaminated or oxidized derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the antifungal or anticancer activity of this triazinone derivative?
- Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to fungal CYP51 or human topoisomerase II. Validate with enzyme inhibition assays (IC50 values) .
- Cellular Assays : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Compare IC50 values with structurally similar derivatives to identify critical substituents (e.g., 4-methoxybenzyl enhances membrane permeability) .
Q. How can contradictions in reported bioactivity data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Standardization : Replicate assays under controlled conditions (e.g., same cell line passage number, serum-free media).
- Structure-Activity Analysis : Synthesize analogs (e.g., replacing 4-chlorophenyl with 2,3-dichlorophenyl) to isolate substituent effects. Use ANOVA to statistically compare bioactivity trends .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Methodological Answer :
- Dynamics Simulations : Run 100 ns MD simulations (AMBER or GROMACS) to assess binding stability to fungal lanosterol 14α-demethylase. Analyze RMSD and hydrogen-bonding networks .
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) using logP, polar surface area, and electronic parameters from analogs. Validate with leave-one-out cross-validation (R² > 0.8) .
Q. How does the introduction of electron-donating or -withdrawing groups on the aryl rings affect the compound’s reactivity and bioactivity?
- Methodological Answer :
- Synthetic Modifications : Replace 4-methoxybenzyl with 4-nitrobenzyl (electron-withdrawing) or 4-methylbenzyl (electron-donating). Monitor reaction kinetics (HPLC tracking) and characterize products .
- Bioactivity Correlation : Test modified compounds in antifungal disk diffusion assays. Methoxy groups enhance activity (zone of inhibition >20 mm) compared to nitro derivatives (<15 mm) .
Q. What are the environmental degradation pathways of this compound, and how do soil microbiota influence its persistence?
- Methodological Answer :
- Metabolite Identification : Incubate ¹⁴C-labeled compound in soil microcosms (pH 4.5–7.0). Extract metabolites via SPE and identify via LC-MS/MS. Major products include deaminated triazinones and sulfoxides .
- Microbial Studies : Isolate degrading bacteria (e.g., Pseudomonas spp.) from contaminated soil. Use genomic sequencing to identify catabolic genes (e.g., hydrolases) .
Key Notes
- Methodological Rigor : Emphasized replicable protocols (e.g., NMR parameters, assay conditions) to address reproducibility challenges.
- Advanced Techniques : Highlighted computational and QSAR approaches to bridge synthetic chemistry and bioactivity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
